molecular formula C12H19NO2 B1272711 N-(3-Hydroxyadamantan-1-yl)acetamide CAS No. 778-10-9

N-(3-Hydroxyadamantan-1-yl)acetamide

Cat. No. B1272711
Key on ui cas rn: 778-10-9
M. Wt: 209.28 g/mol
InChI Key: QGQQCWHALQYFDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06392104B1

Procedure details

In an atmosphere of nitrogen, 11 mmole of acetyl chloride and 12 mmole of triethylamine were dissolved in 2 mL of THF. To the resultant mixture, 10 mmole of a solution of 1-amino-3-adamantanol in DMF (10 mL) was added dropwise over 30 minutes at 40° C. The mixture was stirred for another 3 hours at 40° C. As a result, the conversion of 1-amino-3-adamantanol was 99%, and 1-acetylamino-3-adamantanol (yield 95%) was formed.
Quantity
11 mmol
Type
reactant
Reaction Step One
Quantity
12 mmol
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
10 mmol
Type
reactant
Reaction Step Two
Name
1-amino-3-adamantanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
1-amino-3-adamantanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:3])[CH3:2].C(N(CC)CC)C.[NH2:12][C:13]12[CH2:22][CH:17]3[CH2:18][CH:19]([CH2:21][C:15]([OH:23])([CH2:16]3)[CH2:14]1)[CH2:20]2>C1COCC1.CN(C=O)C>[C:1]([NH:12][C:13]12[CH2:22][CH:17]3[CH2:18][CH:19]([CH2:21][C:15]([OH:23])([CH2:16]3)[CH2:14]1)[CH2:20]2)(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
11 mmol
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
12 mmol
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
2 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
solution
Quantity
10 mmol
Type
reactant
Smiles
Name
1-amino-3-adamantanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC12CC3(CC(CC(C1)C3)C2)O
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
1-amino-3-adamantanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC12CC3(CC(CC(C1)C3)C2)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for another 3 hours at 40° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)(=O)NC12CC3(CC(CC(C1)C3)C2)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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